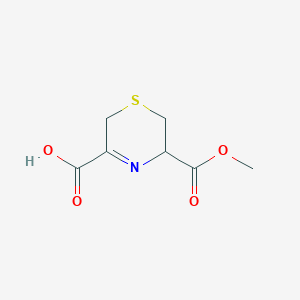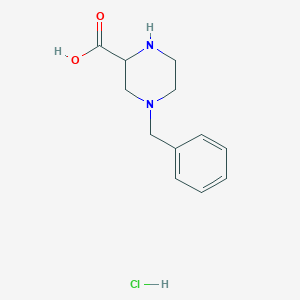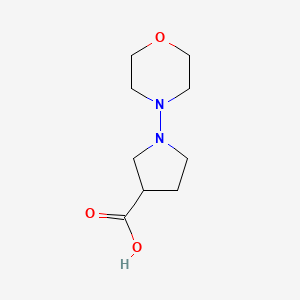
1-Morpholin-4-ylpyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
Morpholin-4-ylpyrrolidine-3-carboxylic acid (MPCA) is a versatile organic compound with a wide range of applications in scientific research. It is an important building block for organic synthesis and is used as a starting material for the synthesis of various organic compounds. MPCA has been used in the synthesis of a variety of compounds such as peptides, peptidomimetics, and small molecule drugs. It has also been used in the synthesis of various biologically active compounds such as antibiotics and anticancer agents.
Wissenschaftliche Forschungsanwendungen
Chemical Surface Treatments
1-Morpholin-4-ylpyrrolidine-3-carboxylic acid, as part of the morpholine family, was investigated for its impact on the chemical surface treatments of aged resin composites, particularly when contaminated with saliva. The study found that applying morpholine on aged resin composites, with or without saliva contamination, prior to applying an adhesive agent significantly increased the bond strength of the repaired composite. This suggests a potential application of morpholine derivatives in dental materials and repair technologies (Klaisiri et al., 2022).
Therapeutic Potential in Varicocele
The derivative morpholin-4-ium 4 methoxyphenyl (morpholino) phosphinodithioate (GYY4137) demonstrated therapeutic potential in treating varicocele-induced damage in rat models. GYY4137 markedly improved sperm parameters, reduced histological damage, and decreased oxidative stress and apoptosis levels in the ipsilateral epididymis. The study indicates a promising role of this compound in alleviating sperm damage and epididymis injury, potentially opening pathways for therapeutic applications in human reproductive health issues related to varicocele (Xia et al., 2019) and (Ning et al., 2017).
Implications on Kidney Function and White Blood Cells
The influence of morpholine on kidney tissue and white blood cells was studied, revealing that exposure to morpholine led to significant changes in kidney tissue structure and white blood cell counts in NMRI male albino mice. This study underscores the potential toxicological effects of morpholine, indicating the importance of understanding its pharmacokinetics and safety profile in the development of therapeutic applications (Zare et al., 2014).
Allergen Reactivity and Sensitivity
Isostearamidopropyl morpholine lactate, another derivative, was evaluated for its allergenic potential. It was found to have sensitivity rates comparable to other known surfactants, suggesting its relevance as an emerging allergen. This highlights the need to consider allergic reactions and skin sensitivity in the development of products containing morpholine derivatives (Grey et al., 2016).
Eigenschaften
IUPAC Name |
1-morpholin-4-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c12-9(13)8-1-2-11(7-8)10-3-5-14-6-4-10/h8H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGGUFINUXKIAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-ylpyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



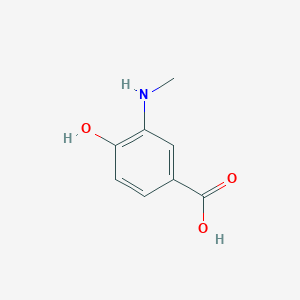
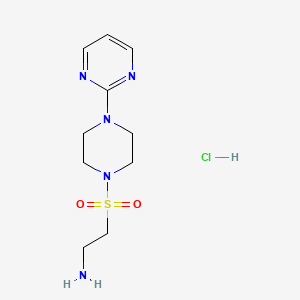
![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1391581.png)
![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1391582.png)

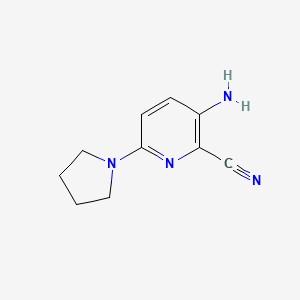
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1391586.png)
![tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate](/img/structure/B1391588.png)

